molecular formula C7H11N3O2S B585439 Methyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate CAS No. 158712-31-3

Methyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate

Cat. No.: B585439
CAS No.: 158712-31-3
M. Wt: 201.244
InChI Key: ADDQWQNRKPYEAK-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate: is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions.

    Introduction of Functional Groups: Subsequent steps involve the introduction of the amino, methyl, and methylthio groups. This can be done through various substitution reactions, where reagents like methyl iodide or methylthiol are used.

    Esterification: The final step is the esterification of the carboxylic acid group to form the methyl ester. This is typically done using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure allows it to act as a ligand for various enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism by which Methyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and methylthio groups can enhance binding affinity and specificity, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxamide
  • 5-Amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carbonitrile

Uniqueness

Compared to similar compounds, Methyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate is unique due to its ester functional group. This ester group can influence the compound’s solubility, reactivity, and overall chemical behavior, making it distinct in its applications and properties.

Properties

IUPAC Name

methyl 5-amino-1-methyl-3-methylsulfanylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-10-5(8)4(7(11)12-2)6(9-10)13-3/h8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDQWQNRKPYEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)SC)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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